molecular formula C12H17N3O4 B5642406 N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide

N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide

Cat. No. B5642406
M. Wt: 267.28 g/mol
InChI Key: PAMNHDGUFBNBFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The synthesis and study of N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide and its derivatives are part of ongoing research in medicinal chemistry. These compounds are investigated for various biological activities due to their unique structural features.

Synthesis Analysis

The synthesis of related oxazolidin-based compounds involves amination and cyclization reactions, starting from intermediates like glycidylacetamide in the presence of protective agents and catalysts to yield the desired acetamides with moderate to good yields. These methods are considered mild and provide a feasible approach for synthesizing such compounds (Yang Chao, 2008).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various spectroscopic techniques, including IR, H NMR, and elementary analysis, confirming the presence of the oxazolidinone ring and other functional groups integral to these molecules' activity (Yang Chao, 2008).

Chemical Reactions and Properties

Compounds with an oxazolidinone moiety have shown reactivity as acceptors in couplings to a range of glycosyl donors, indicating their utility in synthetic chemistry for building more complex molecules. The N-acetyloxazolidinone function reduces the tendency toward amide glycosylation, highlighting the chemical versatility and reactivity of these compounds (D. Crich & A. Vinod, 2005).

properties

IUPAC Name

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-8-10(9(2)19-13-8)6-14(3)11(16)7-15-4-5-18-12(15)17/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMNHDGUFBNBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN(C)C(=O)CN2CCOC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.